2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol is a compound that features a benzodioxole ring fused with a tetrazole ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling of Benzodioxole and Tetrazole Rings: The benzodioxole and tetrazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxole ring.
Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)ethanol: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
5-(1,3-benzodioxol-5-yl)-2,4-pentadienoic acid: Contains a different functional group, leading to distinct chemical properties and applications.
1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone: Features a bromine atom, which can participate in different types of chemical reactions.
Uniqueness
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol is unique due to the presence of both the benzodioxole and tetrazole rings, which confer a combination of stability, reactivity, and potential biological activity. This dual functionality makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-4-3-14-12-10(11-13-14)7-1-2-8-9(5-7)17-6-16-8/h1-2,5,15H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOPMNPNVUJNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.